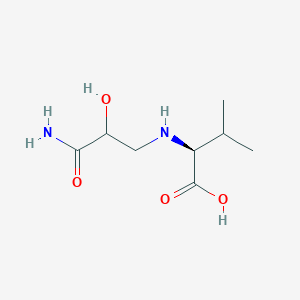![molecular formula C9H12O6 B14243880 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid CAS No. 401894-65-3](/img/structure/B14243880.png)
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid is an organic compound with the molecular formula C8H12O6. This compound is characterized by the presence of a propanoic acid backbone with an ester linkage to a 2-methylacryloyl group. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid typically involves the esterification of propanoic acid with 2-methylacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Propanoic acid+2-Methylacryloyl chloride→3-([(2-Methylacryloyl)oxy]acetyloxy)propanoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid involves its ability to undergo esterification and polymerization reactions. The ester groups can participate in hydrolysis reactions, releasing the active acid form, which can then interact with various molecular targets. The compound’s reactivity is influenced by the presence of the 2-methylacryloyl group, which can undergo radical polymerization, forming cross-linked polymer networks.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Acryloyloxy)propanoic acid
- 3-(Methacryloyloxy)propanoic acid
- 3-(Acetoxy)propanoic acid
Comparison
3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid is unique due to the presence of the 2-methylacryloyl group, which imparts distinct reactivity and polymerization properties. Compared to 3-(Acryloyloxy)propanoic acid and 3-(Methacryloyloxy)propanoic acid, it offers enhanced stability and versatility in polymerization reactions. The acetoxy group in 3-(Acetoxy)propanoic acid makes it less reactive in radical polymerization compared to the 2-methylacryloyl group.
Propiedades
Número CAS |
401894-65-3 |
|---|---|
Fórmula molecular |
C9H12O6 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
3-[2-(2-methylprop-2-enoyloxy)acetyl]oxypropanoic acid |
InChI |
InChI=1S/C9H12O6/c1-6(2)9(13)15-5-8(12)14-4-3-7(10)11/h1,3-5H2,2H3,(H,10,11) |
Clave InChI |
UOYDZZHZYWMZKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(=O)OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
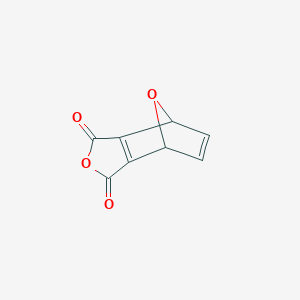
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
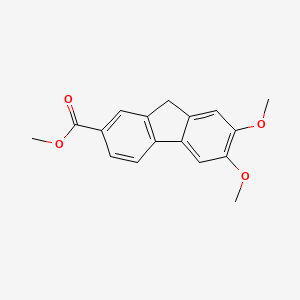
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
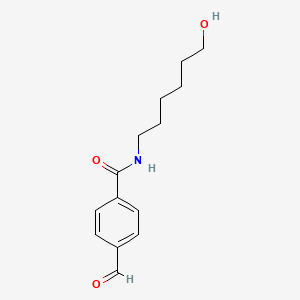
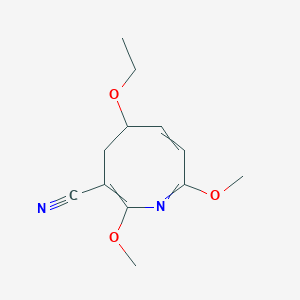

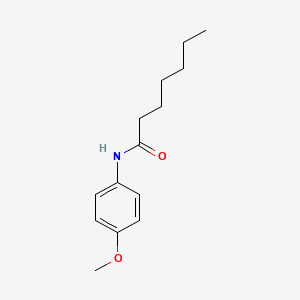
![Trimethyl[(4-octylphenyl)ethynyl]silane](/img/structure/B14243863.png)
![Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14243866.png)
